molecular formula C17H20N2O2S B2964910 N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide CAS No. 1355580-98-1

N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide

Cat. No. B2964910
CAS RN: 1355580-98-1
M. Wt: 316.42
InChI Key: FPLKLJRTRKAHTR-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide (CTB) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CTB is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms.

Mechanism of Action

The exact mechanism of action of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide is not well understood, but it is thought to act by binding to specific cellular targets and modulating their activity. N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been found to interact with a variety of proteins, including ion channels, enzymes, and receptors, suggesting that it may have diverse effects on cellular processes.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been found to have a variety of biochemical and physiological effects, including modulation of ion channel activity, inhibition of enzyme activity, and alteration of cellular signaling pathways. N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has also been found to have anti-inflammatory and anti-cancer properties, making it a promising tool for therapeutic development.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide in laboratory experiments is its small size, which allows it to easily penetrate cellular membranes and interact with intracellular targets. Additionally, N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been found to be relatively stable and non-toxic, making it a safe and reliable tool for scientific research. However, one limitation of using N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide, including further exploration of its therapeutic potential in the treatment of cancer and other diseases. Additionally, N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide could be used as a tool for studying a variety of cellular processes, including protein-protein interactions, cellular signaling pathways, and ion channel function. Further research is needed to fully understand the mechanism of action of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide and its potential applications in scientific research and medicine.

Synthesis Methods

The synthesis of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide involves a series of chemical reactions that ultimately yield the final product. One common method involves the reaction of 3-bromo-2-nitrobenzoic acid with cyclopentanol, followed by treatment with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-mercaptothiolane to yield the thiolane derivative, which is then reacted with cyanogen bromide to form the final product, N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions. N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has also been found to have potential therapeutic applications in the treatment of cancer and other diseases.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-cyclopentyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c18-11-17(8-9-22-12-17)19-16(20)13-4-3-7-15(10-13)21-14-5-1-2-6-14/h3-4,7,10,14H,1-2,5-6,8-9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLKLJRTRKAHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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